N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide
Description
N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide is a hydrazone derivative featuring a 2-hydroxybenzohydrazide backbone conjugated to a 5-(2,4-dichlorophenyl)furan-2-yl substituent via an E-configuration methylidene linkage.
Properties
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-11-5-7-13(15(20)9-11)17-8-6-12(25-17)10-21-22-18(24)14-3-1-2-4-16(14)23/h1-10,23H,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYZVVPEZGUSH-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.
Scientific Research Applications
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular receptors and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine and bromine substituents enhance electrophilicity and lipophilicity, improving target binding and cellular uptake. The 2,4-dichloro configuration in the parent compound provides optimal steric bulk for specific receptor interactions .
- Functional Group Variations: Acridinone derivatives (e.g., ) exhibit stronger DNA intercalation than the hydroxybenzohydrazide parent, while benzothiazole-containing analogs (e.g., ) show distinct metal-binding capabilities.
Analogs with Modified Hydrazide Moieties
| Compound Name | Key Structural Features | Unique Properties | Biological/Chemical Impact | Source |
|---|---|---|---|---|
| N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide | Additional hydroxyl group at phenyl ring | Increased solubility in polar solvents | Enhanced antioxidant activity via radical scavenging | |
| N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide | Nitro and methoxy groups on phenyl ring | Electron-withdrawing nitro group reduces basicity | Altered reactivity in nucleophilic substitution reactions | |
| N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide | Benzyloxy group at ortho position | Steric hindrance limits planar conformation | Reduced enzymatic hydrolysis stability |
Key Observations :
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., ) improve solubility and antioxidant capacity, whereas methoxy groups (e.g., ) enhance metabolic stability but reduce polarity.
- Nitro Substitutions : Nitro groups (e.g., ) introduce strong electron-withdrawing effects, altering reaction pathways and binding affinities.
Analogs with Heterocyclic Replacements
| Compound Name | Key Structural Features | Unique Properties | Biological/Chemical Impact | Source |
|---|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide | Thiazolidinone core replaces benzohydrazide | Sulfur atom enables redox activity | Antidiabetic potential via PPAR-γ modulation | |
| N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Triazole-sulfanyl group | Triazole enhances thermal stability | Antifungal activity against Candida species |
Key Observations :
- Thiazolidinone vs. Triazole: Thiazolidinone derivatives (e.g., ) exhibit distinct pharmacological profiles (e.g., antidiabetic activity), while triazole-containing analogs (e.g., ) show improved thermal stability and antifungal efficacy.
Research Findings and Trends
- Biological Activity: The parent compound’s dichlorophenyl-furan moiety is critical for antimicrobial activity, with MIC values reported at 8–16 µg/mL against Gram-positive bacteria, outperforming mono-halogenated analogs .
- Synthetic Flexibility : The hydrazide group allows for facile derivatization, enabling the development of libraries for structure-activity relationship (SAR) studies .
- Crystallographic Data: As seen in related hydrazones (e.g., ), non-planar molecular conformations (monoclinic P21/n space group) influence packing efficiency and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
